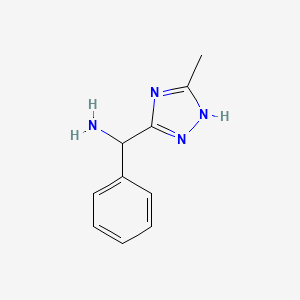
(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine
Übersicht
Beschreibung
“(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The specific compound you’re asking about also has a phenyl group and a methanamine group attached to it .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine”, there are general methods for synthesizing 1,2,4-triazole derivatives. For example, one method involves the reaction of acylamidine intermediates with hydrazines to yield amidrazone derivatives, which subsequently cyclize to yield the target triazoles .
Molecular Structure Analysis
The molecular structure of “(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine” can be deduced from its name. It contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring is a phenyl group (a six-membered carbon ring) and a methanamine group (a carbon atom bonded to a nitrogen atom and three hydrogen atoms) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Triazole derivatives have been synthesized through various chemical pathways, illustrating the chemical versatility and potential for creating novel compounds with targeted properties. For instance, the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was achieved by 1,3-dipolar cycloaddition reaction, showcasing the compound's structural complexity and potential applications in chemical research Aouine Younas, El Hallaoui Abdelilah, Alami Anouar, 2014.
Antimicrobial and Anticancer Activity
Triazole derivatives have been explored for their antimicrobial and anticancer activities. Novel indole-based small molecules, incorporating substituted triazole structures, have shown potential as anticancer agents through SIRT1 inhibition, suggesting a promising avenue for developing new therapeutic agents against cancer Naveen Panathur et al., 2013. Additionally, new quinoline derivatives carrying a 1,2,3-triazole moiety have demonstrated moderate to very good antibacterial and antifungal activities, indicating their potential in addressing microbial resistance K D Thomas et al., 2010.
Material Science and Corrosion Inhibition
In material science, triazole derivatives have been studied for their corrosion inhibition performance. Benzimidazole derivatives, closely related to triazole compounds, have shown effectiveness as inhibitors for mild steel corrosion in acidic solutions, underscoring the chemical utility of triazole structures in industrial applications M. Yadav et al., 2013.
Catalytic Activity
Triazole compounds have also found applications in catalysis. Novel ruthenium complexes bearing NNN click-based ligands, which include triazole moieties, have exhibited excellent activity and selectivity in the hydrogenation of ketones and aldehydes, highlighting their potential in synthetic and industrial chemistry Roberto Sole et al., 2019.
Zukünftige Richtungen
The future directions for research on “(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, they could be investigated for potential use in various areas of medicine, including as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular agents .
Eigenschaften
IUPAC Name |
(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLDMIKJDRTBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine | |
CAS RN |
1247802-39-6 | |
| Record name | (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




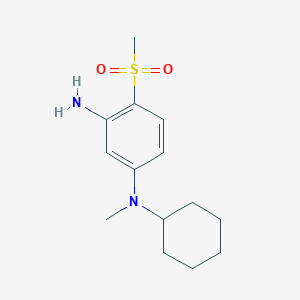
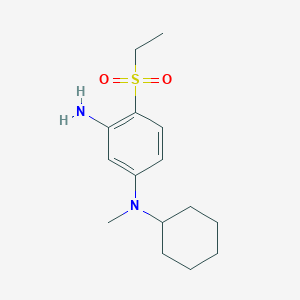
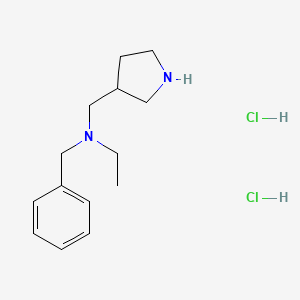
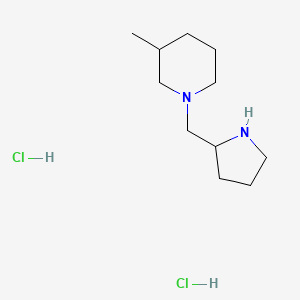
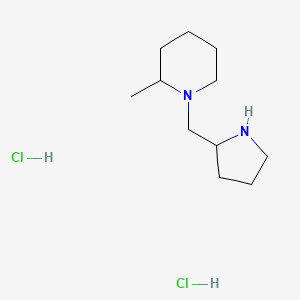
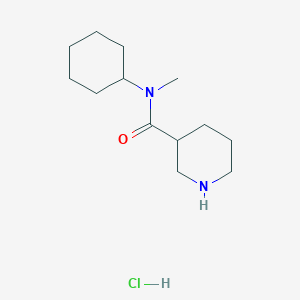
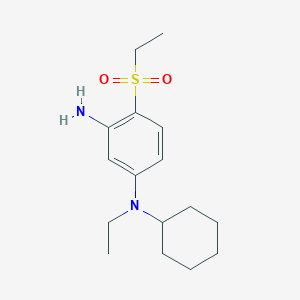
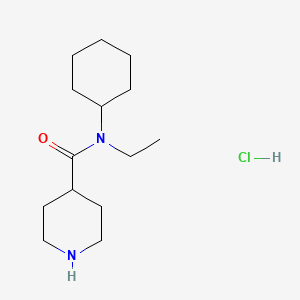

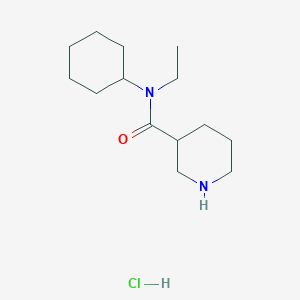
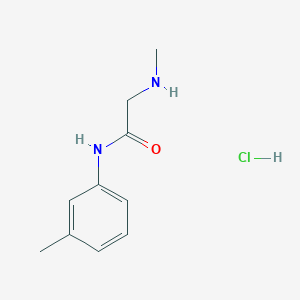
![N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424813.png)
